molecular formula C15H13N3O2S B4525306 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B4525306
M. Wt: 299.3 g/mol
InChI Key: MGVKHIUIJSORQZ-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the oxadiazole ring, in particular, is known to impart various pharmacological properties, making this compound a subject of research in various scientific fields.

Properties

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-13-17-15(20-18-13)10-5-7-11(8-6-10)16-14(19)12-4-3-9-21-12/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVKHIUIJSORQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide typically involves the cyclization of acyclic precursors. One common method is the cyclization of semicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . Another method involves the reaction of amidoximes with isatoic anhydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Br₂ in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions typically result in halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of both oxadiazole and thiophene rings in its structure. This dual presence enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
Reactant of Route 2
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N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide

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